Cas no 95-70-5 (2,5-Diaminotoluene (>80%))

2,5-Diaminotoluene (>80%) structure
2,5-Diaminotoluene (>80%) structure
2,5-Diaminotoluene (>80%)
95-70-5
C7H10N2
122.167701244354
MFCD00035779
34811
7252

2,5-Diaminotoluene (>80%) Properties

Names and Identifiers

    • 2-Methylbenzene-1,4-diamine
    • 2,5-Diaminotoluene
    • 2,5-Toluene diamine
    • 2-Methyl-1,4-phenylenediamine
    • 2-Methyl-1,4-benzenediamine
    • Toluene-2,5-diamine
    • p-Toluilenediamine
    • p-Toluylene-diamine
    • Sodium 5-[(4-nitroph
    • 4-Benzenediamine,2-methyl-1
    • C.I. 76042
    • c.i.76042
    • ci76042
    • p,m-Tolylenediamine
    • 2-Methyl-1,4-benzenediamine (ACI)
    • Toluene-2,5-diamine (7CI, 8CI)
    • 1,4-Diamino-2-methylbenzene
    • 1-Methyl-2,5-diaminobenzene
    • 2,5-Diaminotoluol
    • 2-Methyl-p-phenylenediamine
    • 4-Amino-2-methylaniline
    • 4-Amino-3-methylaniline
    • p-Toluenediamine
    • Toluylene-2,5-diamine
    • paraToluylenediamine
    • D4628
    • 2,5-Diaminotoluene (~80%)
    • DB-057600
    • 2,5-Toluenediamine
    • TOLUENE-2,5-DIAMINE [INCI]
    • CCRIS 7693
    • 2,5-toluylenediamine
    • 2-methyl-benzene-1,4-diamine
    • p-toluylendiamin
    • (4-amino-2-methyl-phenyl)-amine
    • pToluylendiamine
    • para-Toluenediamine
    • 1,4Benzenediamine, 2methyl
    • 2Methyl1,4benzenediamine
    • C19386
    • PARATOLUENEDIAMINE [MART.]
    • 4-13-00-00246 (Beilstein Handbook Reference)
    • A845395
    • DTXSID6029123
    • EN300-304949
    • UNII-24JO8Z0RJU
    • Epitope ID:116061
    • PARATOLUENEDIAMINE
    • SCHEMBL10580512
    • EINECS 202-442-1
    • p,mTolylenediamine
    • SCHEMBL34217
    • pToluenediamine
    • 1-methyl-2,5-diaminobenzene
    • 2,5-DIAMINOTOLUENE (IARC)
    • 2,5diaminotoluene
    • 24JO8Z0RJU
    • NS00014161
    • 2 5-diaminotoluene sulphate (ptd)
    • GS-3190
    • 2Methylparaphenylenediamine
    • Toluene2,5diamine
    • 2-METHYL-1,4-BENZENEDIAMINE [HSDB]
    • 2-methyl-1,4-phenylenediamine
    • 4Amino2methylaniline
    • 1,4-Benzenediamine, 2-methyl-
    • MFCD00035779
    • 1,4-diamino-2-methylbenzene
    • 2-hydroxy-N-(4-methyl-2-nitro-phenyl)-3-nitro-benzamide
    • DTXCID707869
    • Toluylene2,5diamine
    • CHEBI:53619
    • 2,5-Diaminotoluene (>80%)
    • 2Methylpphenylenediamine
    • Benzenediamine, ar-methyl-
    • PARATOLUENEDIAMINE (MART.)
    • AC-11774
    • Q2521416
    • 2-methylbenzene-1,4-diamine
    • 2-Methyl-para-phenylenediamine
    • paraTolylenediamine
    • BRN 0774521
    • 2-METHYL-1,4-BENZENEDIAMINE
    • AKOS009158791
    • 2-Methyl-benzene-1,4-diamine, AldrichCPR
    • 2,5-DIAMINOTOLUENE [IARC]
    • para-Tolylenediamine
    • SB40185
    • HSDB 6251
    • 95-70-5
    • 2,5-diamino-1-methylbenzene
    • CI 76042
    • PARA-META-TOLYLENEDIAMINE
    • para-Toluylenediamine
    • p-Toluylendiamine
    • +Expand
    • MFCD00035779
    • OBCSAIDCZQSFQH-UHFFFAOYSA-N
    • 1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3
    • NC1C=C(C)C(N)=CC=1

Computed Properties

  • 122.08400
  • 2
  • 2
  • 0
  • 220.051778
  • 9
  • 174
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • 0.6
  • 135

Experimental Properties

  • 2.32180
  • 52.04000
  • 1.5103 (estimate)
  • 168°C/1mmHg(lit.)
  • 61.0 to 65.0 deg-C
  • 140.6 oC
  • 3596
  • Colorless crystals [1]
  • Soluble in water \ ethanol \ ether \ hot benzene [5]
  • 1.0343 (rough estimate)

2,5-Diaminotoluene (>80%) Security Information

2,5-Diaminotoluene (>80%) Customs Data

  • 2921519090
  • China Customs Code:

    2921519090

    Overview:

    2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

2,5-Diaminotoluene (>80%) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 min, 0.2 MPa, 50 °C
Reference
Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source
Salahshournia, Hossein; Ghiaci, Mehran, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia borane Solvents: Methanol ;  5 min, 30 °C
1.2 Catalysts: Palladium ;  30 min, 30 °C
Reference
A capping agent dissolution method for the synthesis of metal nanosponges and their catalytic activity towards nitroarene reduction under mild conditions
Ghosh, Sourav; Jagirdar, Balaji R., Dalton Transactions, 2018, 47(48), 17401-17411

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1-Vinylimidazole Solvents: Water ;  35 min, rt
Reference
Gold nanoparticles anchored onto the magnetic poly(ionic-liquid) polymer as robust and recoverable catalyst for reduction of Nitroarenes
Moghaddam, Firouz Matloubi ; Ayati, Seyed Ebrahim; Firouzi, Hamid Reza; Hosseini, Seyed Hassan; Pourjavadi, Ali, Applied Organometallic Chemistry, 2017, 31(12),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  30 min, rt
Reference
Highly thermal conductive benzoxazine-epoxy interpenetrating polymer networks containing liquid crystalline structures
Liu, Ying; Chen, Jiming; Zhang, Yaoheng; Gao, Sheng; Lu, Zaijun ; et al, Journal of Polymer Science, 2017, 55(24), 1813-1821

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium chloride ,  2618530-56-4 (palladium complex) Solvents: Water ;  6 min, rt
Reference
Graphene oxide/poly(imidazole/imidazolium) nanocomposite: An effective support for immobilization of large amounts of Pd nanoparticles
Pourjavadi, Ali; Safaie, Niloofar; Hosseini, Seyed Hassan; Bennett, Craig, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 38, 82-92

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, rt
Reference
Structure-Activity and Structure-Property Relationship and Exploratory in Vivo Evaluation of the Nanomolar Keap1-Nrf2 Protein-Protein Interaction Inhibitor
Jiang, Zheng-Yu; Xu, Li-Li; Lu, Meng-Chen; Chen, Zhi-Yun; Yuan, Zhen-Wei; et al, Journal of Medicinal Chemistry, 2015, 58(16), 6410-6421

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Glucose monohydrate ,  Aluminum alloy, base, Al,Ni (Raney) Solvents: Water ;  17 h, 25 °C
Reference
Effect of glucose on lowering Al-Ni alloy consumption in dehalogenation of halogenoanilines
Weidlich, Tomas; Oprsal, Jakub; Krejcova, Anna; Jasurek, Bohumil, Monatshefte fuer Chemie, 2015, 146(4), 613-620

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, 50 °C
Reference
Unique Chemoselective Hydrogenation using a Palladium Catalyst Immobilized on Ceramic
Monguchi, Yasunari; Marumoto, Takahisa; Ichikawa, Tomohiro; Miyake, Yutaka; Nagae, Yoshiyuki; et al, ChemCatChem, 2015, 7(14), 2155-2160

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Methanol ;  50 bar, 50 °C
Reference
Systematic evaluation of the palladium-catalyzed hydrogenation under flow conditions
Hattori, Tomohiro; Tsubone, Aya; Sawama, Yoshinari; Monguchi, Yasunari; Sajiki, Hironao, Tetrahedron, 2014, 70(32), 4790-4798

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: (T-4)-Chlorotris(triphenylphosphine)cobalt ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  20 min, 85 °C
1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ;  12 h, 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
Reference
A synthetic and mechanistic investigation into the cobalt(I) catalyzed amination of aryl halides
Brennan, Marshall R.; Kim, Dongyoung; Fout, Alison R., Chemical Science, 2014, 5(12), 4831-4839

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; Reddy, V. Hanuman; Reddy, R. Chenna Krishna; Reddy, V. Krishna; Reddy, Y. V. Rami, Pharma Chemica, 2014, 6(6), 411-417

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
A convenient route to modified multiwall carbon nanotubes with liquid crystal molecules via covalent functionalization
Chen, Xianhong; Wu, Xiaoli; Zou, Jiagui; Wan, Jianping, Journal of Applied Polymer Science, 2012, 124(4), 3399-3406

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonium formate (polymer-supported) Catalysts: Palladium (carbon-supported) Solvents: Methanol ;  5 h, rt
Reference
Palladium-catalyzed simple and efficient hydrogenative cleavage of azo compounds using recyclable polymer-supported formate
Abiraj, Keelara; Srinivasa, Gejjalagere R.; Gowda, D. Channe, Canadian Journal of Chemistry, 2005, 83(5), 517-520

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Formate(1-) (polymer-supported) Catalysts: Magnesium Solvents: Methanol ;  20 min, rt
Reference
Polymer-supported formate and magnesium. An efficient transfer hydrogenation system for the facile reduction of azo compounds
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Journal of Chemical Research, 2005, (2), 123-125

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Formic acid (polymer-supported) ,  Zinc Solvents: Methanol ;  20 min, rt
Reference
Clean and efficient hydrogenative cleavage of azo compounds using polymer-supported formate and zinc
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Synthetic Communications, 2005, 35(9), 1161-1165

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  15 min, rt
Reference
Reductive cleavage of azo compounds by zinc and ammonium chloride
Sridhara, M. B.; Srinivasa, G. R.; Gowda, D. Channe, Synthetic Communications, 2004, 34(8), 1441-1446

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylammonium formate Catalysts: Zinc Solvents: Methanol ;  5 min, rt
Reference
Zinc-Catalyzed Hydrogenative Cleavage of Azo Compounds Using Triethylammonium Formate
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2004, 34(2), 223-231

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonium acetate Catalysts: Zinc Solvents: Methanol ;  5 min, rt
Reference
Hydrogenative cleavage of azo compounds catalyzed by commercial zinc dust using ammonium acetate
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Indian Journal of Chemistry, 2004, (1), 192-195

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrazine ;  0 °C
1.2 Catalysts: Nickel Solvents: Methanol ;  12 h, reflux
Reference
Facile transfer hydrogenation of azo compounds to hydrazo compounds and anilines by using Raney Nickel and hydrazinium monoformate
Prasad, H. S.; Gowda, Shankare; Gowda, D. Channe, Synthetic Communications, 2004, 34(1), 1-10

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Nickel Solvents: Methanol ;  12 min, rt
Reference
Rapid cleavage of azo compounds to amine/s using Raney nickel and ammonium formate or formic acid
Gowda, D. Channe; Gowda, Shankare; Abiraj, K., Indian Journal of Chemistry, 2003, (7), 1774-1776

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Magnesium Solvents: Methanol ;  rt; 15 min, rt
Reference
Magnesium-catalyzed cost effective and rapid reductive cleavage of azo compounds using ammonium formate
Abiraj, K.; Gowda, Shankare; Gowda, D. Channe, Journal of Chemical Research, 2003, (5), 299-300

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ;  2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Reference
Nitroarene reduction using Raney nickel alloy with ammonium chloride in water
Bhaumik, Kankan; Akamanchi, K. G., Canadian Journal of Chemistry, 2003, 81(3), 197-198

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 h, 2 MPa, 150 °C
Reference
Pressure mediated reduction of aromatic nitro compounds with hydrazine hydrate
Kakati, Hari Sankar; Deka, Dibakar Chandra, Indian Journal of Chemical Technology, 2003, 10(1), 60-62

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Formic acid, compd. with hydrazine (1:1) Catalysts: Zinc Solvents: Methanol ;  12 min, reflux
Reference
Reductive cleavage of azo compounds catalyzed by commercial zinc dust and hydrazinium monoformate as a new hydrogen donor for heterogeneous catalytic transfer hydrogenation
Gowda, Shankare; Abiraj, K.; Gowda, D. Channe, Journal of Chemical Research, 2002, (8), 384-385

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Zinc Solvents: Methanol
Reference
Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid
Gowda, Shankare; Abiraj, K.; Gowda, D. Channe, Tetrahedron Letters, 2002, 43(7), 1329-1331

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Indium ,  Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Indium-mediated reduction of nitro and azide groups in the presence of HCl in aqueous media
Lee, Jung Gyu; Choi, Kyung Il; Koh, Hun Yeong; Kim, Youseung; Kang, Yonghan; et al, Synthesis, 2001, (1), 81-84

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Zinc
Reference
The Willgerodt-Kindler reactions. 6. Isomerization of the carbonyl group in alkanones and cycloalkanones
Carmack, Marvin; Behforouz, Mohammad; Berchtold, Glenn A.; Berkowitz, Samuel M.; Wiesler, Donald; et al, Journal of Heterocyclic Chemistry, 1989, 26(5), 1305-18

Synthetic Circuit 28

Reaction Conditions
Reference
Synthetic studies on mitomycins: the synthesis of mitosene
Ohnuma, Takeshi; Sekine, Yasuo; Ban, Yoshio, Israel Journal of Chemistry, 1986, 27(1), 73-9

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
N,N'-Dihalo-1,4-benzoquinonediimines as antitumor agents
Hodnett, Ernest M.; Prakash, Gopalakrishnan, European Journal of Medicinal Chemistry, 1984, 19(2), 101-4

Synthetic Circuit 30

Reaction Conditions
Reference
Nitro derivatives of aromatic azoxy compounds. Part I. 2,2'- and 4,4'-Dimethylazoxybenzene nitration products
Urbanski, Jerzy; Wolak, Ireneusz, Polish Journal of Chemistry, 1984, 58(10-12), 1035-45

Synthetic Circuit 31

Reaction Conditions
Reference
Picrates of some aliphatic, alicyclic, aromatic, polynuclear, and heterocyclic compounds. III
Davis, Donald R.; Hendershot, Michael L.; Humphrey, William G.; McCartney, Larry P.; McCartney, Phillip D.; et al, Proceedings of the West Virginia Academy of Science, 1968, 40, 281-3

2,5-Diaminotoluene (>80%) Raw materials

2,5-Diaminotoluene (>80%) Related Literature